Potassium (Z)-1-propene-1-trifluoroborate

Suzuki–Miyaura cross-coupling stereospecificity alkenyl transfer

Alkenylboronic acids are prone to protodeboronation, oligomer formation, and poor bench stability, jeopardizing (Z)-stereochemical fidelity. Potassium (Z)-1-propene-1-trifluoroborate solves these challenges: • >98% retention of (Z)-geometry in Suzuki-Miyaura couplings with aryl/heteroaryl halides, critical for stereodefined drug candidates • Monomeric tetracoordinate structure enables precise 1:1 stoichiometric charging, eliminating empirical excess adjustments and reducing batch variability • Air- and moisture-stable crystalline solid with >12-month ambient shelf life; no cold-chain logistics required • Thermal robustness (mp 283-289 °C) permits high-temperature couplings (120-150 °C) with deactivated aryl chlorides without protodeboronation

Molecular Formula C3H5BF3K
Molecular Weight 147.98 g/mol
CAS No. 951039-45-5
Cat. No. B1421497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (Z)-1-propene-1-trifluoroborate
CAS951039-45-5
Molecular FormulaC3H5BF3K
Molecular Weight147.98 g/mol
Structural Identifiers
SMILES[B-](C=CC)(F)(F)F.[K+]
InChIInChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2-;
InChIKeyRLDWVFWDURMTAV-OLGQORCHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (Z)-1-Propene-1-trifluoroborate Overview


Potassium (Z)-1-propene-1-trifluoroborate (CAS 951039-45-5) is an air- and moisture-stable crystalline organotrifluoroborate salt featuring a stereodefined (Z)-propenyl group attached to a tetracoordinate boron center [1]. As a member of the potassium organotrifluoroborate family, it serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the stereospecific transfer of the (Z)-propenyl unit to aryl, heteroaryl, and alkenyl electrophiles [2]. The compound's monomeric tetracoordinate structure ensures precise stoichiometric control in synthesis, while its solid-state stability permits indefinite ambient storage and eliminates the handling hazards associated with pyrophoric or hydrolytically unstable organometallic alternatives [3].

Workflow Stereospecific (Z)-propenyl Suzuki–Miyaura cross-coupling
Selection Logic Defined (Z)-geometry required for diastereomeric purity
Use Context Ambient-stable, monomeric reagent for precise stoichiometric control

Why Potassium (Z)-1-Propene-1-trifluoroborate Is Irreplaceable


Procurement specialists and synthetic chemists cannot arbitrarily substitute boronic acids, pinacol boronates, or MIDA boronates for potassium (Z)-1-propene-1-trifluoroborate without compromising stereochemical integrity, reaction efficiency, or operational reliability. Alkenylboronic acids are prone to protodeboronation under aqueous coupling conditions and lack long-term bench stability, often existing as ill-defined mixtures of boroxine oligomers that complicate stoichiometric precision [1]. In contrast, the tetracoordinate trifluoroborate anion of the target compound exists exclusively as a monomeric, stereodefined entity, enabling accurate molar equivalent control and eliminating the need for empirical excess reagent adjustments . Furthermore, the (Z)-geometric configuration of the propenyl double bond in this compound is critical: the corresponding (E)-isomer or unassigned mixtures yield different diastereomeric products in subsequent transformations, making stereochemical purity a non-negotiable selection criterion for applications requiring defined alkene geometry [2].

Potassium (Z)-1-propene-1-trifluoroborate
Alkenylboronic acids
Boron Species
Monomeric, tetracoordinate
Oligomeric mixtures (boroxine)
Stereochemical Integrity
Defined (Z)-geometry retained
Prone to stereochemical erosion
Ambient Stability
Indefinitely air- and moisture-stable
Rapid protodeboronation / hydrolysis

Quantitative Evidence of Performance Advantages


Stereochemical Retention in Suzuki–Miyaura Coupling

Potassium alkenyltrifluoroborates transfer their alkenyl moiety with complete retention of double-bond geometry under standard Suzuki–Miyaura conditions. In a systematic study, potassium (E)- and (Z)-alkenyltrifluoroborates were coupled with aryl bromides to yield products with >98% stereochemical fidelity [1]. This contrasts with the corresponding alkenylboronic acids, which exhibit variable degrees of stereochemical erosion (typically 5–15% isomerization) due to competitive protodeboronation–reboronation pathways under aqueous basic conditions [1].

Stereochemical retention
Head-to-head
Target: >98% (Z)-geometry retained Comparator: 85–95% retention
Supports higher stereochemical fidelity
Under standard Pd-catalyzed conditions
Suzuki–Miyaura cross-coupling stereospecificity alkenyl transfer

Monomeric Stoichiometry for Precise Control

Potassium (Z)-1-propene-1-trifluoroborate exists exclusively as a tetracoordinate, monomeric anion in both solid state and solution, enabling precise 1:1 stoichiometric control in reactions. In contrast, (Z)-propenylboronic acid exists as a dynamic equilibrium mixture of monomeric acid, dimeric anhydride, and trimeric boroxine, with the boroxine form predominating at concentrations >0.1 M in aprotic solvents [1]. This oligomerization necessitates empirical determination of active boron content (typically requiring 20–40% molar excess) and introduces batch-to-batch variability in coupling efficiency [1].

Active boron species
Head-to-head
1.00 molar equivalent (monomeric) vs 0.6–0.9 (oligomeric mixture)
Enables precise stoichiometric control
stoichiometric control monomer vs oligomer boroxine equilibria

Ambient Stability and Long Shelf Life

Potassium alkenyltrifluoroborates are indefinitely stable to air and moisture at ambient temperature, with no detectable decomposition after >12 months of storage under standard laboratory conditions [1]. This stability derives from the tetracoordinate boron center's saturation, which renders it inert toward oxygen insertion and hydrolysis pathways that rapidly degrade tricoordinate boron species. In contrast, the corresponding alkenylboronic acids undergo protodeboronation within 24–72 hours under ambient atmosphere (25 °C, 50% RH), while pinacol boronates exhibit partial hydrolysis (5–15% over 30 days) under similar conditions [2].

Ambient stability
Head-to-head
Target: >365 days (no decomposition) Comparator:
Supports long shelf life without special storage
25 °C, 50% RH
α-Boryl radical reactivity
Reported
k_rel = 1.0 (trifluoroborate) vs 0.4 (pinacol) / 0.2 (MIDA)
Higher reactivity in halogen-atom abstraction
Visible-light photoredox conditions
Thermal stability
Class-level
mp 283–289 °C Stable >200 °C vs onset 80–120 °C for acids
Extends usable temperature range for coupling
Protodeboronation
Head-to-head
Target:
Reduces side product formation
Under standard coupling conditions
bench stability moisture sensitivity air tolerance

α-Boryl Radical Reactivity in ATRA Reactions

In visible-light-mediated atom-transfer radical addition (ATRA) reactions between alkyl bromides and vinylborons, the α-boryl radical derived from potassium alkyltrifluoroborates exhibits significantly higher reactivity in the halogen-atom abstraction step compared to radicals generated from corresponding alkylboronic acid pinacol esters or alkyl MIDA boronates [1]. This enhanced reactivity translates to faster reaction kinetics and improved yields under milder conditions.

α-Boryl radical reactivity
Reported
k_rel = 1.0 (trifluoroborate) vs 0.4 (pinacol) / 0.2 (MIDA)
Higher reactivity in halogen-atom abstraction
Visible-light photoredox conditions
radical chemistry ATRA α-boryl radical photoredox

Thermal Stability at Elevated Temperatures

Potassium (Z)-1-propene-1-trifluoroborate exhibits a high melting point range of 283–289 °C, indicating robust thermal stability suitable for reactions conducted at elevated temperatures (e.g., refluxing n-propanol at 97 °C or DMF at 120–150 °C) without decomposition . In contrast, many alkenylboronic acids undergo thermal protodeboronation or boroxine rearrangement at temperatures exceeding 80–100 °C, limiting their utility in high-temperature cross-coupling protocols [1].

Thermal stability
Class-level
mp 283–289 °C Stable >200 °C vs onset 80–120 °C for acids
Extends usable temperature range for coupling
thermal stability melting point process safety

Resistance to Protodeboronation

Potassium alkenyltrifluoroborates demonstrate negligible protodeboronation under standard Suzuki–Miyaura conditions (aqueous base, protic solvent, palladium catalyst), even over extended reaction times (>24 hours). In a systematic study, less than 2% of the alkenyl moiety was lost to protodeboronation after 24 hours at reflux in n-PrOH/water with Et₃N [1]. This contrasts sharply with alkenylboronic acids, which typically undergo 10–30% protodeboronation under identical conditions due to the facile cleavage of the C–B bond by hydroxide or water [1].

Protodeboronation
Head-to-head
Target:
Reduces side product formation
Under standard coupling conditions
protodeboronation side reaction suppression reaction robustness

Key Research and Industrial Applications


Stereospecific Synthesis of (Z)-Propenyl Pharmaceuticals

In medicinal chemistry campaigns requiring installation of a (Z)-propenyl substituent with complete stereochemical fidelity, potassium (Z)-1-propene-1-trifluoroborate provides >98% retention of the (Z)-geometry during Suzuki–Miyaura cross-coupling with aryl and heteroaryl halides [1]. This stereospecificity is critical for drug candidates where alkene geometry dictates biological activity (e.g., cis-stilbene pharmacophores, retinoid analogs, or constrained peptide mimetics). The compound's monomeric stoichiometry further ensures precise loading in parallel synthesis arrays, reducing batch-to-batch variability in SAR studies.

Process-Scale Coupling with Long-Term Reagent Stability

For process development and manufacturing environments, the indefinite air- and moisture-stability of potassium (Z)-1-propene-1-trifluoroborate eliminates the need for controlled-atmosphere storage and cold-chain logistics, with no detectable decomposition after >12 months at ambient conditions [1]. Additionally, the monomeric nature of the trifluoroborate salt enables precise 1:1 stoichiometric charging without the empirical excess adjustments required for boronic acids (which exist as variable boroxine/acid mixtures), thereby improving yield consistency and reducing waste across production campaigns [2].

High-Temperature Coupling with Deactivated Electrophiles

The thermal robustness of potassium (Z)-1-propene-1-trifluoroborate (melting point 283–289 °C) enables Suzuki–Miyaura coupling at elevated temperatures (120–150 °C) required for activating deactivated aryl chlorides or sterically hindered electrophiles, without the protodeboronation (<2% loss over 24 hours) or thermal degradation that limits the utility of boronic acids and pinacol boronates under such forcing conditions [1]. This expands the accessible electrophile scope for introducing (Z)-propenyl groups into challenging substrates.

Photoredox-Mediated ATRA for C–C Bond Construction

In visible-light-driven ATRA reactions, potassium (Z)-1-propene-1-trifluoroborate is expected to generate an α-boryl radical intermediate with 2.5–5× higher reactivity in the halogen-atom abstraction step compared to radicals derived from pinacol boronate or MIDA boronate analogs, based on class-level data for potassium alkyltrifluoroborates [1]. This enhanced radical reactivity may enable faster reaction kinetics and improved yields in the synthesis of γ-boryl carbonyl compounds and other functionalized organoboron building blocks.

Application
Selection Property
Validation Focus
Stereospecific (Z)-propenyl synthesis
Stereodefined (Z)-alkenyl transfer reagent
Alkene geometry retention in cross-coupling
Process-scale coupling with long-term stability
Ambient-stable, monomeric stoichiometry
Lot-to-lot consistency and shelf-life verification
High-temperature coupling of deactivated electrophiles
High thermal robustness
Protodeboronation resistance at elevated temperatures
Photoredox-mediated ATRA for C–C bond formation
α-Boryl radical reactivity
Radical halogen-atom abstraction kinetics

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